1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
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Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a piperidine ring, a phenoxy group, and a propanol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Formation of the Propanol Moiety: The propanol group is added through reduction reactions or Grignard reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases or conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Ion Channels: Affecting the function of ion channels, altering cellular ion balance.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol: Similar structure but with a different substitution pattern on the phenoxy group.
1-(2,6-Dimethylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol: Contains additional methyl groups on the phenoxy ring.
Uniqueness
1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.ClH/c1-14(2)19-10-9-15(3)11-20(19)23-13-18(22)12-21-16(4)7-6-8-17(21)5;/h9-11,14,16-18,22H,6-8,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFUXHUAWBRWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=CC(=C2)C)C(C)C)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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